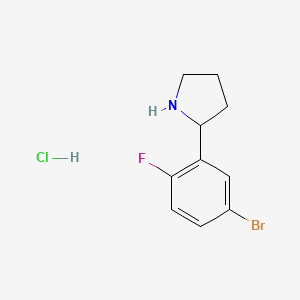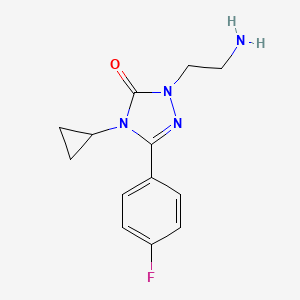
1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the class of triazoles, which are known for their diverse applications in medicinal and organic chemistry. This compound possesses a distinct cyclopropyl group and a fluorophenyl ring, contributing to its unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction generally starts with a fluoro-substituted benzene derivative, which undergoes a series of transformations, including cyclopropylation and triazole ring formation.
Industrial Production Methods: Industrial production often scales up these laboratory protocols, employing optimized conditions to maximize yield and purity. This might include using specific catalysts, temperature control, and pressure adjustments to ensure the reaction progresses efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations where it forms more complex derivatives or undergoes cleavage of specific bonds.
Reduction: Reduction reactions might involve the hydrogenation of its triazole ring or other functional groups.
Substitution: The fluorine atom on the phenyl ring is particularly susceptible to nucleophilic substitution, making it a reactive site for further chemical modifications.
Common Reagents and Conditions:
Oxidative agents: Potassium permanganate or chromium trioxide.
Reductive agents: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Halides, bases, and specific nucleophiles depending on the desired product.
Major Products Formed: Depending on the reaction pathway, the compound might transform into derivatives with different functional groups, potentially altering its chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one serves as a precursor in the synthesis of more complex molecules due to its reactivity and structural features.
Biology: In biological research, this compound can be used to study enzyme interactions, receptor binding, and biochemical pathways due to its unique molecular structure.
Medicine: Pharmacologically, triazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential therapeutic effects and bioactivity.
Industry: Industrially, it's used in the development of new materials, pharmaceuticals, and agrochemicals, leveraging its versatile chemical reactivity.
Mécanisme D'action
1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects through its interaction with specific molecular targets, often involving enzyme inhibition or receptor modulation. The cyclopropyl and fluorophenyl groups play crucial roles in binding and activity, influencing the compound's efficacy and selectivity.
Comparaison Avec Des Composés Similaires
1-(2-aminoethyl)-4-cyclopropyl-3-(3-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
1-(2-aminoethyl)-4-cyclopropyl-3-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Unique Aspects: Compared to other triazole derivatives, 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its specific substitution pattern. The presence of the fluorophenyl group can significantly alter its physical and chemical properties, including reactivity, stability, and biological activity.
Conclusion
This compound is a fascinating compound with diverse applications spanning chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for scientific research and industrial development.
Propriétés
IUPAC Name |
2-(2-aminoethyl)-4-cyclopropyl-5-(4-fluorophenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c14-10-3-1-9(2-4-10)12-16-17(8-7-15)13(19)18(12)11-5-6-11/h1-4,11H,5-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGICSZHNUPLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCN)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)
![4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2691954.png)
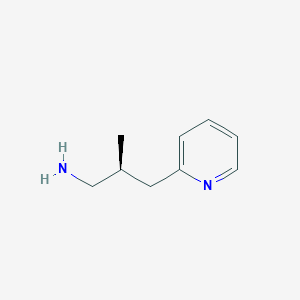
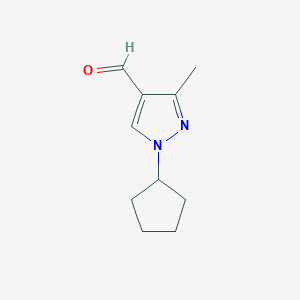
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2691958.png)
![7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691959.png)
![N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2691961.png)
![N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2691963.png)
![6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691965.png)
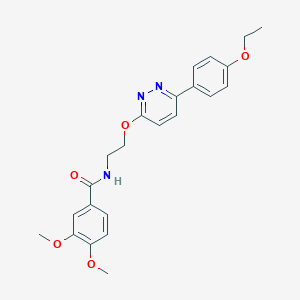
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691969.png)
![(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2691970.png)
![N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2691972.png)
